2,4-Dichloro-5-(trichloromethyl)pyrimidine
CAS No.: 153600-16-9
Cat. No.: VC21311719
Molecular Formula: C5HCl5N2
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153600-16-9 |
---|---|
Molecular Formula | C5HCl5N2 |
Molecular Weight | 266.3 g/mol |
IUPAC Name | 2,4-dichloro-5-(trichloromethyl)pyrimidine |
Standard InChI | InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
Standard InChI Key | ATGNCJJTENOVMC-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
2,4-Dichloro-5-(trichloromethyl)pyrimidine consists of a pyrimidine ring with two nitrogen atoms at positions 1 and 3, creating the characteristic heterocyclic structure. The compound contains five chlorine atoms in total: two directly attached to the pyrimidine ring at positions 2 and 4, and three comprising the trichloromethyl group at position 5. This arrangement of substituents creates a highly reactive molecule with specific electronic and steric properties that influence its chemical behavior .
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that determine its behavior in chemical reactions and its utility in organic synthesis. Table 1 summarizes the key properties of 2,4-Dichloro-5-(trichloromethyl)pyrimidine:
Table 1: Physical and Chemical Properties of 2,4-Dichloro-5-(trichloromethyl)pyrimidine
The compound's relatively high LogP value of 3.61 suggests significant lipophilicity, which may have implications for its membrane permeability and bioavailability in potential pharmaceutical applications .
Spectroscopic Identifiers
Several spectroscopic and structural identifiers are available for the unambiguous identification of 2,4-Dichloro-5-(trichloromethyl)pyrimidine:
Table 2: Spectroscopic and Structural Identifiers
Identifier Type | Value | Source |
---|---|---|
InChI | InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
InChIKey | ATGNCJJTENOVMC-UHFFFAOYSA-N | |
Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl | |
HS Code | 2933599090 |
These identifiers facilitate the unambiguous representation of the compound's structure in chemical databases and literature, essential for computational analyses and property predictions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,4-Dichloro-5-(trichloromethyl)pyrimidine typically involves a multi-step process starting from simpler pyrimidine derivatives. Based on available research, two main synthetic approaches can be identified:
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Chlorination of 2,4-dichloro-5-methyl-pyrimidine to convert the methyl group to a trichloromethyl group
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Acylation and cyclization of 2-(trichloromethyl)-1,3-diazadienes followed by chlorination
Synthesis via Chlorination of Methyl Pyrimidine
According to patent literature, 2,4-Dichloro-5-(trichloromethyl)pyrimidine can be synthesized by chlorinating 2,4-dichloro-5-methyl-pyrimidine at elevated temperatures (180° to 250°C) with elemental chlorine under UV irradiation . This process typically yields 85-95% of the desired product. The reaction can be represented as:
2,4-dichloro-5-methyl-pyrimidine + 3Cl₂ → 2,4-dichloro-5-(trichloromethyl)pyrimidine + 3HCl
Alternatively, sulphuryl chloride can be used as the chlorinating agent along with radical-forming agents such as azoisobutyronitrile or peroxides. The chlorination process continues until gas chromatography confirms that all methyl hydrogen atoms have been substituted by chlorine .
Purification Methods
The crude 2,4-Dichloro-5-(trichloromethyl)pyrimidine can be purified by vacuum distillation, as mentioned in patent literature . This method is effective for obtaining high-purity samples suitable for further synthetic applications.
Chemical Reactivity
General Reactivity Patterns
2,4-Dichloro-5-(trichloromethyl)pyrimidine exhibits characteristic reactivity patterns primarily governed by:
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The presence of two reactive chlorine atoms at positions 2 and 4 that can undergo nucleophilic aromatic substitution
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The trichloromethyl group at position 5 that can undergo various transformations including reduction and fluorination
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic aromatic substitution reactions with various nucleophiles including amines, alcohols, thiols, and other heteroatom-centered nucleophiles. These reactions typically proceed through an addition-elimination mechanism, with the electron-withdrawing trichloromethyl group enhancing the electrophilicity of the ring.
Transformation of the Trichloromethyl Group
A significant reaction of 2,4-Dichloro-5-(trichloromethyl)pyrimidine is the conversion of the trichloromethyl group to a trifluoromethyl group. This transformation is detailed in patent literature and typically involves reaction with hydrogen fluoride, optionally in the presence of catalytic amounts of antimony halides, under pressure at temperatures of 80° to 180°C . The reaction can be represented as:
2,4-dichloro-5-(trichloromethyl)pyrimidine + 3HF → 2,4-dichloro-5-(trifluoromethyl)pyrimidine + 3HCl
This reaction can also lead to the formation of mixed halogen products such as 2,4-chlorofluoro-5-trifluoromethyl-pyrimidines depending on the reaction conditions .
Applications in Chemical Synthesis
Role as Synthetic Intermediate
2,4-Dichloro-5-(trichloromethyl)pyrimidine serves as a key intermediate in the synthesis of various compounds with potential biological activity. Its primary application is as a precursor for the preparation of:
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5-(Trifluoromethyl)pyrimidine derivatives
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2,4-Disubstituted-5-(trichloromethyl)pyrimidines
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Potential anticancer and antiviral agents
Synthesis of Fluorinated Derivatives
A particularly significant application is the synthesis of 5-(trifluoromethyl)uracil and related compounds. The trichloromethyl group serves as a precursor to the trifluoromethyl group, which is an important structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability .
The transformation involves:
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Conversion of the trichloromethyl group to trifluoromethyl
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Hydrolysis of the 2,4-dihalogeno-5-trifluoromethyl-pyrimidines to form 5-trifluoromethyl-uracil
This comparison highlights the structural diversity within this class of compounds and the potential for tailored modifications to achieve specific biological activities.
Current Research Trends and Future Perspectives
Recent Developments
Recent research in the field of halogenated pyrimidines has focused on their applications in medicinal chemistry, particularly as building blocks for the synthesis of compounds with anticancer, antiviral, and antimicrobial properties. The presence of the trichloromethyl group in 2,4-Dichloro-5-(trichloromethyl)pyrimidine provides opportunities for further functionalization and structure-activity relationship studies.
Challenges and Opportunities
The main challenges in working with 2,4-Dichloro-5-(trichloromethyl)pyrimidine include:
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Optimization of synthetic methods to improve yields and reduce environmental impact
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Development of selective functionalization strategies to target specific positions of the pyrimidine ring
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Comprehensive evaluation of the biological activity of derivatives to identify promising lead compounds
These challenges also present opportunities for researchers to develop innovative approaches and expand the applications of this versatile compound in organic synthesis and medicinal chemistry.
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